Diethyl tartrate

Übersicht

Beschreibung

Diethyl tartrate, also known as fema 2378, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. This compound exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in sweat. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound is a mild, earth, and fruity tasting compound that can be found in alcoholic beverages. This makes this compound a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary in Asymmetric Synthesis

Overview

Diethyl tartrate is widely recognized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it invaluable in the production of enantiomerically pure compounds.

Key Applications

- Sharpless Enantioselective Epoxidation : this compound is employed in the Sharpless method for the enantioselective epoxidation of allylic alcohols, which enables the selective formation of one enantiomer over another .

- Synthesis of Isoquinoline Alkaloids : It serves as a chiral reagent in synthesizing complex natural products such as isoquinoline alkaloids, which have significant biological activities .

- Asymmetric Simmons-Smith Reaction : This compound is also utilized in the enantioselective construction of cyclopropanes from allylic alcohols, showcasing its versatility in synthetic methodologies .

Catalytic Applications

Overview

this compound is used as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Key Applications

- Titanium-Tartrate Catalyzed Reactions : The compound acts as a catalyst in titanium-tartrate systems for asymmetric epoxidation reactions using tert-butyl hydroperoxide. This method has been shown to provide high enantioselectivity across various substrates .

- Borane-Based Reductions : this compound has been investigated as a component in borane-based reducing agents for the asymmetric reduction of ketones and imines, further illustrating its role in catalytic processes .

Pharmaceutical Applications

Overview

In the pharmaceutical industry, this compound's chiral properties are exploited for drug development and synthesis.

Key Applications

- Synthesis of Therapeutics : It has been used in the synthesis of arundic acid, which is relevant for acute ischemic stroke therapy. This highlights its importance in developing compounds with therapeutic potential .

- Chiral Drug Development : The compound's ability to impart chirality is crucial for creating drugs that require specific enantiomeric forms for efficacy and safety.

Environmental and Safety Assessments

Overview

Recent studies have focused on the environmental impact and safety profile of this compound.

Key Findings

- Genotoxicity Studies : Research indicates that this compound does not exhibit mutagenic or clastogenic properties, making it a safer option for use in various applications .

- Environmental Safety Assessments : The compound has been evaluated under European chemical regulations and found not to pose significant risks to aquatic environments, with risk quotients indicating low potential for persistence and bioaccumulation .

Hydrolysis Kinetics

Overview

this compound undergoes hydrolysis under alkaline conditions, which has implications for its stability and reactivity in various environments.

Key Findings

- Studies have demonstrated that the hydrolysis kinetics of this compound are influenced by temperature and pH levels, providing insights into its behavior under different chemical conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chiral Auxiliary | Asymmetric synthesis (epoxidation) | Induces chirality effectively |

| Catalysis | Titanium-tartrate catalyzed reactions | High enantioselectivity achieved |

| Pharmaceutical Development | Synthesis of arundic acid | Important for stroke therapy |

| Environmental Safety | Risk assessment | Non-genotoxic; low environmental impact |

| Hydrolysis Kinetics | Stability studies | Influenced by temperature and pH |

Analyse Chemischer Reaktionen

Sharpless Asymmetric Epoxidation

Diethyl tartrate serves as a chiral ligand in the titanium-mediated asymmetric epoxidation of allylic alcohols, a cornerstone reaction in enantioselective synthesis . The reaction mechanism involves:

-

Formation of a dimeric titanium complex with this compound and titanium isopropoxide.

-

Stereoselective oxygen transfer to the allylic alcohol substrate, dictated by the tartrate's configuration (R,R or S,S).

| Substrate Type | Enantiomeric Excess (ee%) | Tartrate Configuration |

|---|---|---|

| Primary allylic alcohol | 90–95% | R,R or S,S |

| Secondary allylic alcohol | 85–90% | R,R or S,S |

This reaction’s enantioselectivity arises from steric interactions between the substrate and the chiral tartrate-titanium complex .

Grignard Additions and Ring-Closing Metathesis

This compound is a precursor in the synthesis of conduritols and carbocycles :

-

(+)-Conduritol-E Synthesis (from ):

-

Grignard Addition : Diethyl-D-tartrate reacts with a Grignard reagent to form intermediate 71 .

-

Ring-Closing Metathesis : Grubbs’ catalyst induces cyclization, yielding the conduritol derivative.

-

Deprotection : Acetate groups are removed to finalize the product.

-

Key Steps :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Grignard Addition | RMgX, THF, 0°C | 75% |

| Metathesis | Grubbs’ Catalyst, CH₂Cl₂ | 82% |

Esterification and Transesterification

This compound is synthesized via boric acid-catalyzed esterification of tartaric acid :

-

Reaction :

-

Conditions :

Biocatalysis and Enzyme Studies

This compound acts as a substrate in enzymatic resolution and metabolic pathway studies :

Eigenschaften

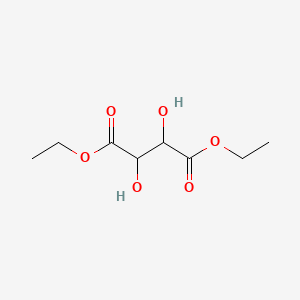

IUPAC Name |

diethyl 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAVZVORKRDODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859148 | |

| Record name | 1,4-Diethyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless viscous liquid with very faint winey odour | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

280.00 to 281.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble to insoluble in water; miscible in oil and alcohol | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.203-1.210 (20°) | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

408332-88-7, 57968-71-5, 87-91-2 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408332-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic-Dimethoxysuccinic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057968715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diethyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D,L-DIETHYL TARTRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

17 °C | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.